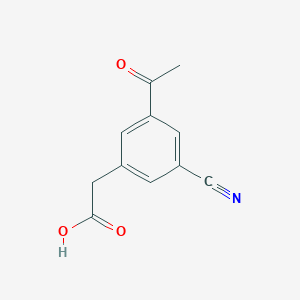
(3-Acetyl-5-cyanophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-5-cyanophenyl)acetic acid is an organic compound with a complex aromatic structure It features a phenyl ring substituted with acetyl and cyano groups, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-cyanophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-acetylbenzonitrile, followed by a Grignard reaction to introduce the acetic acid moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetyl-5-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using appropriate electrophiles under acidic or basic conditions.
Major Products
Oxidation: 2-(3-Carboxy-5-cyanophenyl)acetic acid.
Reduction: 2-(3-Acetyl-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-Acetyl-5-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Acetyl-5-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Acetylphenyl)acetic acid:
2-(3-Cyanophenyl)acetic acid: Lacks the acetyl group, which may affect its biological activity and chemical properties.
2-(3-Acetyl-5-nitrophenyl)acetic acid: Contains a nitro group instead of a cyano group, which can significantly alter its reactivity and applications.
Uniqueness
2-(3-Acetyl-5-cyanophenyl)acetic acid is unique due to the presence of both acetyl and cyano groups on the aromatic ring
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-(3-acetyl-5-cyanophenyl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,14,15) |
Clé InChI |
FOBVVSJZYQXSNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


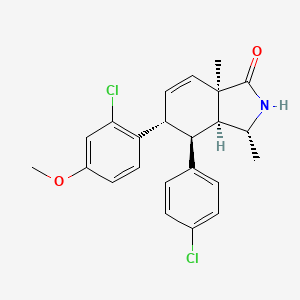

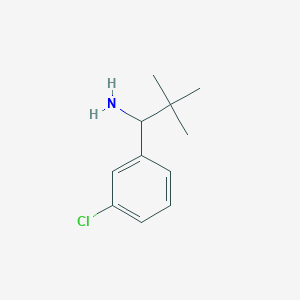
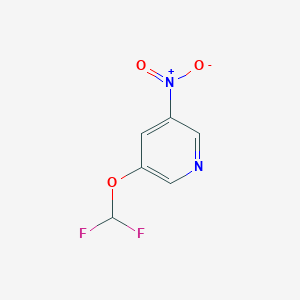
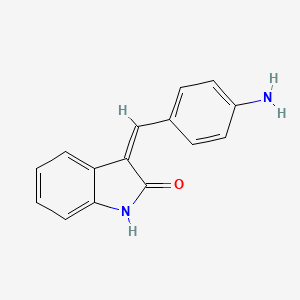
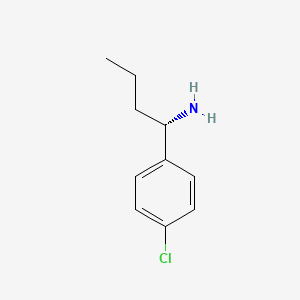
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)

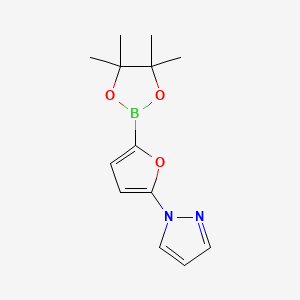
![2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)
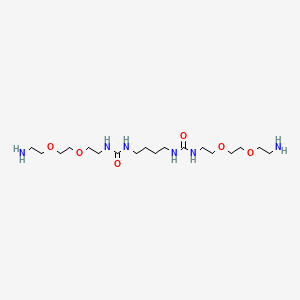
![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)

